Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate typically involves a multi-step process. One common method includes the cyclization of 2-aminopyridine with α-bromoketones, followed by esterification . The reaction is usually carried out in an organic solvent such as ethyl acetate, and the cyclization is promoted by bromination without the need for a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for its potential anti-tuberculosis activity.
Material Science: The compound’s structural properties make it useful in the development of new materials.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but differs in the position of the bromine atom.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
These compounds share a common imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAJSQRCXJXDNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(N2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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